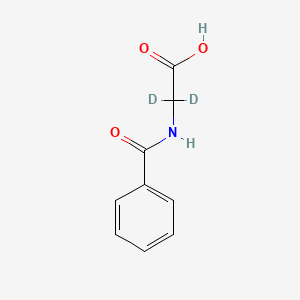
Estriol-d3 3-O-beta-D-glucuronide (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol-d3 3-O- is a deuterated form of estriol, a naturally occurring estrogen. The incorporation of deuterium atoms allows for differentiation between Estriol-d3 and non-labeled estriol, aiding in accurate quantification in complex biological matrices. Estriol itself is one of the three major estrogens in humans, primarily produced during pregnancy by the placenta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d3 3-O- involves the incorporation of deuterium atoms into the estriol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of Estriol-d3 3-O- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Estriol-d3 3-O- undergoes various chemical reactions, including:
Oxidation: Estriol-d3 can be oxidized to form estrone-d3.
Reduction: Reduction of estriol-d3 can yield estradiol-d3.
Substitution: The hydroxyl groups in estriol-d3 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d3
Reduction: Estradiol-d3
Substitution: Various substituted estriol-d3 derivatives.
Applications De Recherche Scientifique
Estriol-d3 3-O- is primarily used as an internal standard in mass spectrometry-based assays. The incorporation of deuterium atoms allows for accurate differentiation and quantification of estriol in complex biological samples. This is particularly useful in clinical research for monitoring estrogen levels in various physiological and pathological conditions. Additionally, Estriol-d3 is used in pharmacokinetic studies to understand the metabolism and distribution of estriol in the body .
Mécanisme D'action
Estriol-d3 3-O- exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the physiological effects of estriol. The primary molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various cellular processes such as growth, differentiation, and reproduction .
Comparaison Avec Des Composés Similaires
Estriol-d3 3-O- is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:
Estrone-d3: A deuterated form of estrone, another major estrogen.
Estradiol-d3: A deuterated form of estradiol, the most potent estrogen.
Estriol: The non-deuterated form of estriol, commonly used in clinical and research settings
Estriol-d3 3-O- stands out due to its specific use as an internal standard in mass spectrometry, providing accurate and reliable data in various scientific research applications.
Propriétés
Formule moléculaire |
C24H31NaO9 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1/i3D,8D,21D; |
Clé InChI |
FLBRXKAJFFYOFP-DMTPDHQVSA-M |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


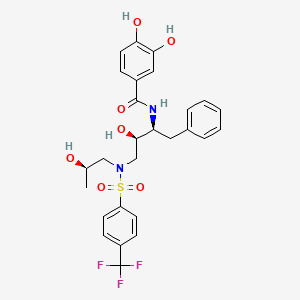
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
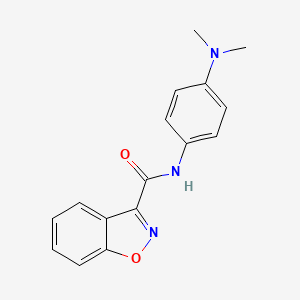
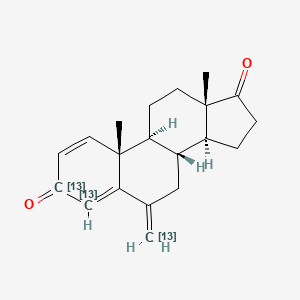
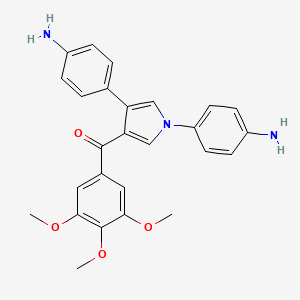
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

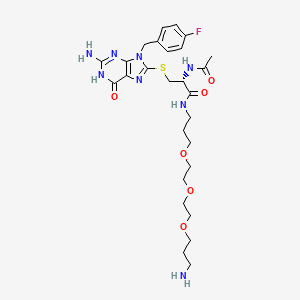




![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
